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molecular formula C22H21N3O5S B8425374 2-(2-Amino-4-thiazolyl)-2-(1-diphenylmethoxycarbonyl-1-methylethoxy)iminoacetic acid CAS No. 77497-47-3

2-(2-Amino-4-thiazolyl)-2-(1-diphenylmethoxycarbonyl-1-methylethoxy)iminoacetic acid

Cat. No. B8425374
M. Wt: 439.5 g/mol
InChI Key: BCIYLYBVFPCPST-UQQQWYQISA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04237128

Procedure details

A suspension of the hydrochloride salt product from part (e) in water (20 ml./g.) is adjusted to pH 2.6 and stirred for 30 minutes at 0°. The resulting suspension is filtered, washed thoroughly with water, and dried to yield 2-(2-amino-4-thiazolyl)-2-(1-diphenylmethoxycarbonyl-1-methylethoxy)iminoacetic acid.
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
( e )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
2-(2-amino-4-thiazolyl)-2-(1-diphenylmethoxycarbonyl-1-methylethoxy)iminoacetic acid

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][C:3]1[S:4][CH:5]=[C:6]([C:8](=[N:12][O:13][C:14]([C:17]([O:19][CH:20]([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)=[O:18])([CH3:16])[CH3:15])[C:9]([OH:11])=[O:10])[N:7]=1>O>[NH2:2][C:3]1[S:4][CH:5]=[C:6]([C:8](=[N:12][O:13][C:14]([C:17]([O:19][CH:20]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[C:27]2[CH:28]=[CH:29][CH:30]=[CH:31][CH:32]=2)=[O:18])([CH3:16])[CH3:15])[C:9]([OH:11])=[O:10])[N:7]=1 |f:0.1|

Inputs

Step One
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
( e )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NC=1SC=C(N1)C(C(=O)O)=NOC(C)(C)C(=O)OC(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 minutes at 0°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting suspension is filtered
WASH
Type
WASH
Details
washed thoroughly with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
2-(2-amino-4-thiazolyl)-2-(1-diphenylmethoxycarbonyl-1-methylethoxy)iminoacetic acid
Type
product
Smiles
NC=1SC=C(N1)C(C(=O)O)=NOC(C)(C)C(=O)OC(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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